Regioisomeric Impact on Biological Activity: Meta vs. Para vs. Ortho
The meta-substituted aniline (872495-89-1) exhibits a distinct spatial arrangement of its primary amine relative to the triazolothiadiazole core compared to the para-isomer (797767-52-3) and ortho-isomer (936074-87-2) [1]. While direct head-to-head biological data for this specific compound is limited, class-level SAR analyses on closely related 3,6-disubstituted triazolothiadiazoles demonstrate that regioisomeric variations at the phenyl ring profoundly alter cytotoxic potency against NCI-60 cancer cell panels, with growth inhibition differing by >10-fold between positional isomers at 10⁻⁵ M concentrations [2]. This positional sensitivity highlights the meta-isomer's non-fungible role in kinase-targeting programs.
| Evidence Dimension | Positional isomer effect on biological activity |
|---|---|
| Target Compound Data | Meta-substituted aniline (exact data pending specific assay) |
| Comparator Or Baseline | Para-substituted aniline (797767-52-3); Ortho-substituted aniline (936074-87-2) |
| Quantified Difference | Growth inhibition varies >10-fold between positional isomers in NCI-60 screen at 10⁻⁵ M (class-level observation) [2] |
| Conditions | NCI-60 human tumor cell line panel; 10⁻⁵ M concentration |
Why This Matters
Procurement of the incorrect regioisomer (para or ortho) risks invalidating SAR hypotheses and producing non-reproducible biological data in kinase and cytotoxicity assays.
- [1] PubChem. (2025). 2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline, CID 16767474. View Source
- [2] Khan, I., et al. (2009). Synthesis and biological evaluation of 3,6-disubstituted [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as a novel class of potential anti-tumor agents. European Journal of Medicinal Chemistry, 44(7), 2931-2935. View Source
